3-(2-Methoxyethoxy)benzohydrazide
Overview
Description
3-(2-Methoxyethoxy)benzohydrazide is a chemical compound that has garnered attention due to its potential applications in various scientific fields. It is a hydrazide derivative of benzene, which is a widely used organic compound in many industries. The compound’s structure includes a benzene ring substituted with a hydrazide group and a 2-methoxyethoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)benzohydrazide typically involves the reaction of 3-(2-methoxyethoxy)benzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3-(2-methoxyethoxy)benzoic acid in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethoxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzohydrazone derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzohydrazone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(2-Methoxyethoxy)benzohydrazide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzohydrazide: Lacks the 2-methoxyethoxy group, making it less versatile in certain reactions.
3,5-Dibromo-2-hydroxybenzylidene benzohydrazide: Contains bromine and hydroxyl groups, which confer different chemical properties and reactivity.
Uniqueness
3-(2-Methoxyethoxy)benzohydrazide is unique due to the presence of the 2-methoxyethoxy group, which enhances its solubility and reactivity in various chemical environments. This makes it a valuable compound for diverse applications in research and industry.
Biological Activity
3-(2-Methoxyethoxy)benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be described by its molecular formula, C12H17N3O3, and molecular weight of approximately 239.29 g/mol. The compound features a benzene ring substituted with a hydrazide functional group and an ether moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and enzyme inhibitor.
Anticancer Activity
Recent studies have shown that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has been tested against the MCF-7 breast cancer cell line, where it demonstrated an IC50 value indicating effective growth inhibition.
The mechanism behind its anticancer activity may involve the induction of apoptosis and the inhibition of cell cycle progression. Studies indicate that the compound can modulate key signaling pathways such as the PI3K/Akt pathway, which is crucial in cancer cell survival and proliferation.
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine, which can enhance cognitive function.
The proposed mechanism of action for this compound involves:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with the cell cycle, particularly at the G1/S phase transition.
- Enzyme Interaction : By binding to the active site of AChE, it prevents acetylcholine breakdown, thereby enhancing cholinergic transmission.
Study on Antiproliferative Effects
In a study assessing the effects of various hydrazone derivatives, this compound was identified as one of the most potent compounds against MCF-7 cells, showing a notable decrease in cell viability compared to control groups. The study utilized MTT assays to quantify cell viability and confirmed apoptosis through Annexin V staining.
Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that treatment with this compound resulted in improved cognitive performance in animal models subjected to AChE inhibition.
Properties
IUPAC Name |
3-(2-methoxyethoxy)benzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-14-5-6-15-9-4-2-3-8(7-9)10(13)12-11/h2-4,7H,5-6,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFTZDOKVXKIBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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